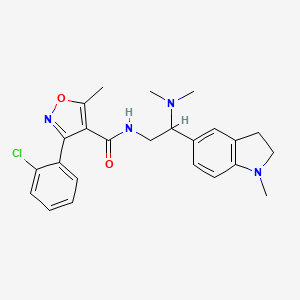

![molecular formula C23H13F2N3O2 B2763362 1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901021-19-0](/img/structure/B2763362.png)

1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core quinoline structure, followed by the introduction of the dioxolo and pyrazolo groups, and finally the attachment of the fluorophenyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The fluorophenyl groups would likely contribute to the overall polarity of the molecule, while the dioxolo and pyrazolo groups could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the fluorine atoms in the fluorophenyl groups are highly electronegative, which could make these groups susceptible to nucleophilic attack. The dioxolo and pyrazolo groups could potentially participate in various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl groups could increase the compound’s lipophilicity, which could influence its solubility in various solvents. The heterocyclic rings could potentially contribute to the compound’s stability and resistance to degradation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of pyrazolo[3,4-c]quinoline derivatives, including 1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, involves various chemical reactions showcasing the compound's versatility in forming heterocyclic compounds. Nagarajan and Shah (1992) detailed the synthesis of pyrazolo[3,4-c]quinoline derivatives, emphasizing their potential in generating novel chemical entities through aminoalkylation and cyclization processes Nagarajan & Shah, 1992.

Material Science and OLED Applications

In material science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of pyrazoloquinoline have been studied for their emitting material properties. Y. T. and colleagues (2001) investigated 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents for use in OLEDs, highlighting the impact of substitution on electroluminescence and efficiency Y. T. et al., 2001.

Pharmaceutical Research and Anticancer Activity

In the pharmaceutical domain, quinoxaline derivatives, including pyrazoloquinoline structures, are explored for their anticancer properties. For instance, Reddy et al. (2015) synthesized a new series of triazolo[4,3-a]-quinoline derivatives, evaluating their in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines, with some compounds showing significant cytotoxicity Reddy et al., 2015.

Fluorescent Sensors and Biochemical Studies

The fluorescent properties of pyrazoloquinoline derivatives are leveraged in the development of new sensors. Mac and colleagues (2010) synthesized novel dyes based on the 1H-pyrazolo[3,4-b]quinoline skeleton, acting as sensors for the fluorescence detection of inorganic cations in various solvents, demonstrating their potential in biochemical and industrial applications Mac et al., 2010.

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to exhibit antimicrobial properties , suggesting potential targets could be bacterial cells.

Mode of Action

Based on its structural similarity to other quinoline alkaloids , it may interact with its targets through a mechanism involving the formation of a complex with DNA, thereby inhibiting DNA synthesis and function.

Biochemical Pathways

Given its potential antimicrobial properties , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.

Result of Action

Based on its potential antimicrobial properties , it may lead to the death of bacterial cells by disrupting essential cellular processes.

Propiedades

IUPAC Name |

3,5-bis(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F2N3O2/c24-14-3-1-13(2-4-14)22-18-11-26-19-10-21-20(29-12-30-21)9-17(19)23(18)28(27-22)16-7-5-15(25)6-8-16/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVLBEVPJLVVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2763280.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2763285.png)

![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2763287.png)

![3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2763289.png)

![[2-[(3,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2763294.png)

![ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2763298.png)

![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2763301.png)